![molecular formula C23H23FN4O2 B2810672 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1251633-85-8](/img/structure/B2810672.png)
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23FN4O2 and its molecular weight is 406.461. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis
Research conducted by Kido et al. (1994) on a related compound, OPC-21268, focused on its molecular structure, highlighting the extended conformation through the dihydroquinolone, piperidine, and phenyl rings along with the acetamide side chain. The structure's stability is enhanced by intermolecular hydrogen bonds, which could imply similar structural characteristics for the compound (Kido, Kondo, Yamashita, & Ogawa, 1994).
Anticancer Activity
A study by Hassan et al. (2021) on novel quinolin-2(1H)-one derivatives bearing thiazoles demonstrated significant anticancer activity through VEGFR-2-TK inhibition, highlighting the potential of similar structures in cancer therapy. The research showed that specific compounds exhibited cytotoxic activity superior to known inhibitors, suggesting the possible utility of our compound in anticancer strategies (Hassan, Badr, Hassan, Abdelhamid, & Abuo-Rahma, 2021).
Synthesis and Biological Activity
Mikhailovskii et al. (2020) synthesized derivatives of dihydroisoquinolin-1-yl acetamides, revealing analgesic, antihypoxic, and antimicrobial activities. This suggests that compounds with similar backbones could be promising candidates for developing new therapeutic agents (Mikhailovskii, Pogorelova, Pershina, Makhmudov, & Novikova, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit aldo-keto reductase akr1c3 , a key enzyme involved in steroid metabolism and hormone biosynthesis .
Mode of Action
For instance, in the case of similar compounds, the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with its target enzyme. In the case of AKR1C3, this would involve the pathways related to steroid metabolism and hormone biosynthesis . The downstream effects of this interaction could potentially disrupt these pathways, leading to altered hormone levels and other physiological changes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its target enzyme and the subsequent disruption of associated biochemical pathways. For instance, inhibition of AKR1C3 could potentially lead to altered hormone levels, which could have various downstream effects on cellular function and overall physiology .
properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-15-7-8-19(24)12-20(15)26-21(29)14-30-22-11-16(2)25-23(27-22)28-10-9-17-5-3-4-6-18(17)13-28/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTBQXDBWQOGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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